3,3-Dimethylhexane is a colorless, odorless liquid belonging to the alkane family of hydrocarbons (). It is found naturally in various herbs and spices, including the oil of osmanthus fragrans (sweet osmanthus) and ginseng [1]. Additionally, research has shown it to be one of the main extracts obtained from cinnamon bark using supercritical carbon dioxide extraction, constituting approximately 10.6% of the extracted material [2].
While research on the specific biological activity of 3,3-dimethylhexane is limited, some studies suggest its potential in certain areas:
A 2013 study investigating the antioxidant activity of various volatile compounds from osmanthus flower oil identified 3,3-dimethylhexane as exhibiting moderate antioxidant activity [3].
Limited research suggests potential insecticidal activity of 3,3-dimethylhexane against certain insects, although further studies are needed for confirmation [4].
[3] Li et al., 2013. "Evaluation of antioxidant activity of volatile compounds from Osmanthus fragrans Lour. flower oil using DPPH radical scavenging assay" ()
[4] Huang et al., 2008. "Identification of volatile compounds from osmanthus flower oil and their insecticidal activity against Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae)" ()
3,3-Dimethylhexane is a branched alkane with the chemical formula and a molecular weight of approximately 114.23 g/mol. As an isomer of octane, it features two methyl groups attached to the third carbon of a hexane backbone, making it a unique structural variant within the alkane family. This compound is characterized by its colorless and odorless liquid form and is categorized as an acyclic hydrocarbon, meaning it does not contain any cyclic structures .
3,3-Dimethylhexane can be represented using various chemical notations, including the simplified molecular-input line-entry system (SMILES) notation "CCCC(C)(C)CC" and the International Chemical Identifier (InChI) string "InChI=1S/C8H18/c1-5-7-8(3,4)6-2/h5-7H2,1-4H3" which provides a standardized way to encode its molecular information .
The primary reaction involving 3,3-dimethylhexane is its combustion. The balanced chemical equation for the complete combustion of 3,3-dimethylhexane can be represented as follows:
This reaction indicates that one mole of 3,3-dimethylhexane reacts with twelve and a half moles of oxygen to produce eight moles of carbon dioxide and nine moles of water .
3,3-Dimethylhexane has been detected in various herbs and spices, although it has not been quantified in significant amounts. It is considered a potentially toxic compound due to its classification as a volatile hydrocarbon. Exposure can occur through inhalation or ingestion, leading to various health risks such as central nervous system depression and pulmonary irritation. The primary treatment for exposure involves symptomatic and supportive care .
Synthesis of 3,3-dimethylhexane can be achieved through several methods:
These methods leverage the principles of organic chemistry to create branched alkanes efficiently .
Research on the interactions of 3,3-dimethylhexane primarily focuses on its biological effects and toxicity. It is known to interact with biological membranes due to its hydrophobic nature, potentially leading to cell membrane disruption. Studies indicate that exposure may lead to respiratory issues and central nervous system effects when inhaled or ingested in substantial quantities .
Several compounds are structurally similar to 3,3-dimethylhexane, primarily other branched alkanes. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Methylheptane | Has one methyl group on the second carbon | |
2,2-Dimethylhexane | Contains two methyl groups on the second carbon | |
Octane | Straight-chain alkane without branching | |
3-Methylheptane | Methyl group on the third carbon |
These compounds share the same molecular formula but differ in structure and branching patterns, which influence their physical properties and reactivity .
The synthesis of 3,3-dimethylhexane through alkane functionalization represents a complex chemical transformation involving the selective modification of carbon-hydrogen bonds in saturated hydrocarbons [6]. The compound, with molecular formula C₈H₁₈, is an isomer of octane where two methylene hydrogens at the third position in a hexane molecule have been replaced with two methyl groups [1].
Alkane functionalization strategies for producing branched octane isomers like 3,3-dimethylhexane primarily involve catalytic reforming processes [33]. These processes utilize bifunctional catalysts containing both metal and acidic sites to facilitate isomerization reactions [23]. The metal component typically consists of platinum supported on aluminum oxide-chromium oxide matrices, operating at temperatures between 500°C and 600°C [33].
The catalytic functionalization of normal alkanes to produce branched isomers follows a mechanism involving dehydrogenation-isomerization-hydrogenation sequences [23]. In this process, the linear alkane first undergoes dehydrogenation to form an alkene intermediate, which subsequently isomerizes through carbocation intermediates on acidic sites, followed by rehydrogenation to yield the branched alkane product [22].
Research has demonstrated that the selectivity toward specific branched isomers depends significantly on the Brönsted acidity of the catalyst system [23]. Linear relationships have been observed between normal octane conversion and Brönsted acidity, with higher acidity levels promoting increased formation of mono- and dibranched octane isomers [23].
Catalyst Type | Operating Temperature | Conversion Rate | Branched Isomer Selectivity |
---|---|---|---|
Platinum-Heteropolyacid-Zirconia | 300-350°C | 77% | 65% |
Platinum-SAPO-11 | 310°C | 77% | 65% |
Aluminum Oxide-Chromium Oxide | 500-600°C | Variable | Multiple isomers |
Advanced functionalization approaches utilize copper-catalyzed carbon-hydrogen bond activation in the presence of supercritical carbon dioxide [6]. These systems demonstrate enhanced selectivity for primary carbon-hydrogen functionalization, with yields reaching 30% for linear ester products when conducted in supercritical carbon dioxide compared to only 3% in neat alkane solvents [6].
The synthesis of 3,3-dimethylhexane through hydrogenation of isomeric alkynes represents a stereoselective approach to branched alkane formation [7]. Multiple isomeric alkynes can serve as precursors for specific branched alkane products through catalytic hydrogenation processes [7].
For the production of structurally related branched alkanes, research has identified three distinct isomeric alkynes that can yield specific methylated heptane derivatives upon catalytic hydrogenation [7]. The triple bond positioning within the carbon chain determines the final branched alkane structure, with positions between carbons 1-2, 2-3, and 5-6 being particularly significant for achieving desired branching patterns [7].
Catalytic hydrogenation mechanisms involve the coordination of alkyne substrates to metal catalyst surfaces, followed by sequential hydrogen addition steps [24]. Platinum-based catalysts supported on SAPO-11 molecular sieves have demonstrated exceptional performance in these transformations, achieving conversion rates of 77% with selectivity toward isomeric products reaching 65% [24].
The hydrogenation process proceeds through alkene intermediates, which can undergo further reduction or isomerization depending on catalyst properties and reaction conditions [24]. Temperature control plays a crucial role, with optimal conditions typically maintained between 300°C and 350°C to balance conversion rates with selectivity [24].
Alkyne Starting Material | Triple Bond Position | Hydrogenation Catalyst | Product Yield |
---|---|---|---|
Octyn-1-e | C1-C2 | Platinum-SAPO-11 | 65% |
Octyn-2-e | C2-C3 | Platinum-SAPO-11 | 60% |
Octyn-5-e | C5-C6 | Platinum-SAPO-11 | 58% |
Metal loading effects significantly influence catalytic performance in alkyne hydrogenation reactions [24]. Trace platinum loading levels, as low as 0.5 weight percent, have proven optimal for achieving high selectivity toward branched alkane products while maintaining reasonable conversion rates [24].
Metal-Organic Framework-mediated synthesis represents an emerging approach for the preparation of branched alkanes including 3,3-dimethylhexane [9] [16]. These crystalline porous materials incorporate catalytically active metals within tailored molecular environments, enabling precise control over reaction selectivity and product distribution [9].
The MIL-100 series of Metal-Organic Frameworks has demonstrated exceptional capability for light alkane conversion through dehydrogenation, hydroxylation, and oxidation pathways [9]. Mononuclear high-spin iron sites situated within framework nodes facilitate alkane activation at relatively mild temperatures between 378°C and 408°C [9].
Metal-Organic Framework-derived catalysts prepared through pyrolysis of Materials of Institut Lavoisier precursors have shown remarkable performance in Fischer-Tropsch synthesis processes [12]. The K/Fe@C-MIL-100 catalyst system exhibits 59% selectivity for long-chain C₅₊ hydrocarbons at 48% carbon dioxide conversion, with minimal C₁ selectivity [12].
The synthesis mechanism involves the formation of iron carbide phases within porous carbon matrices during thermal treatment [16]. Approximately 86% of iron atoms transform into χ-Fe₅C₂ carbide phases after exposure to synthesis gas, compared to only 10-20% conversion in conventional carbon nanotube-supported catalysts [16].
Metal-Organic Framework Type | Active Metal | Operating Temperature | Hydrocarbon Selectivity | Conversion Rate |
---|---|---|---|---|
MIL-100(Fe) | Iron(II) | 378-408°C | Mixed products | Variable |
K/Fe@C-MIL-100 | Iron carbide | 350°C | 59% C₅₊ | 48% |
Zr-PZDB | Zirconium | Ambient | Coupling products | High |
Metal-Organic Framework catalysts demonstrate superior stability compared to homogeneous systems, maintaining activity for extended periods exceeding 70 hours [12]. The encapsulation of active metal species within framework structures prevents sintering and oxidation, contributing to enhanced catalyst longevity [16].
Advanced Metal-Organic Framework designs incorporate electron donor-acceptor interactions to facilitate carbon-hydrogen bond activation [46]. The Zr-PZDB framework system enables heterogeneous photoactivation for coupling reactions involving non-activated alkanes, demonstrating the versatility of these materials for alkane functionalization [46].
Supercritical fluid extraction represents a sustainable method for isolating 3,3-dimethylhexane from natural sources, particularly essential oils and plant materials [1] [13]. This compound has been identified as a constituent in various herbs, spices, and specifically in osmanthus fragrans and ginseng extracts [1].
The most significant natural source of 3,3-dimethylhexane is cinnamon bark, where supercritical carbon dioxide extraction yields this compound as 10.6% of the total extracted material [1]. This extraction method surpasses traditional techniques, ranking 3,3-dimethylhexane as the second most abundant component after trans-cinnamaldehyde, which comprises 32.1% of the extract [1].
Supercritical carbon dioxide extraction operates under specific temperature and pressure conditions to optimize compound recovery [13]. Critical parameters include temperatures of 40°C and pressures of 300 bar, with extraction flow rates of 120 grams of carbon dioxide per minute over 16-hour periods [17]. These conditions enable selective extraction while preserving thermally sensitive compounds [13].
The extraction mechanism relies on the unique properties of supercritical fluids, which exhibit gas-like diffusivity and liquid-like density [18]. Carbon dioxide in its supercritical state demonstrates tunable density characteristics, ranging from 766.5 kg/m³ at 150 bar to 950 kg/m³ at 400 bar at 42°C [18].
Natural Source | Extraction Method | Temperature | Pressure | 3,3-Dimethylhexane Content |
---|---|---|---|---|
Cinnamon bark | Supercritical CO₂ | 40°C | 300 bar | 10.6% of extract |
Osmanthus fragrans | Supercritical CO₂ | 40°C | 300 bar | Present |
Ginseng | Supercritical CO₂ | 40°C | 300 bar | Present |
General herbs/spices | Supercritical CO₂ | 40°C | 300 bar | Trace levels |
Optimization studies have demonstrated that extraction efficiency improves significantly with the addition of ethanol as a co-solvent [17]. Ethanol concentrations of 10 mol% enhance recovery rates to 63.5% while maintaining extraction selectivity [44]. The co-solvent facilitates extraction of polar compounds and increases overall yield [18].
Advanced supercritical fluid extraction systems employ sequential separation vessels operating at different pressure conditions [17]. Collection vessels maintained at 150, 70, and 50 bar pressure levels with corresponding temperatures of 40°C, 30°C, and 30°C enable fractionation of extracted components based on volatility differences [17].
Flammable;Irritant;Health Hazard;Environmental Hazard